

Advanced Synthesis Guide: 5-Boc-5-azaspiro[2.5]octane

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Compound of Interest

Compound Name: 5-Boc-5-azaspiro[2.5]octane

CAS No.: 1416013-81-4

Cat. No.: B1401409

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Executive Summary

The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry. By incorporating a cyclopropane ring spiro-fused to a piperidine core, this scaffold introduces specific conformational rigidity and alters the metabolic profile (lowering lipophilicity and blocking metabolic hotspots) compared to the parent piperidine.

This guide details the authoritative synthesis of **5-Boc-5-azaspiro[2.5]octane** (tert-butyl 5-azaspiro[2.5]octane-5-carboxylate). While various routes exist, the Simmons-Smith cyclopropanation of N-Boc-4-methylenepiperidine is presented here as the industry-standard "Golden Route" due to its scalability, safety profile (using the Furukawa modification), and high reproducibility.

Retrosynthetic Analysis

The strategic disconnection of the spiro[2.5] system relies on the formation of the strained cyclopropane ring as the final constructive step. The most robust precursor is the exocyclic alkene, which can be accessed via classical olefination of the corresponding ketone.

Logical Disconnection Plan

- Target: **5-Boc-5-azaspiro[2.5]octane**.
- Disconnection: C-C bond cleavage of the cyclopropane ring.
- Intermediate: N-Boc-4-methylenepiperidine.
- Starting Material: N-Boc-4-piperidone (Commercially available commodity chemical).

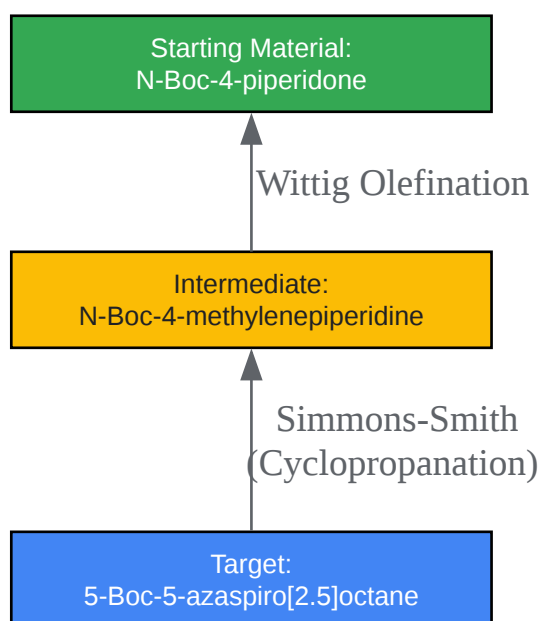


Figure 1: Retrosynthetic strategy for the spiro[2.5]octane core.

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Step-by-Step Synthetic Protocol

Step 1: Wittig Methylenation of N-Boc-4-piperidone

The conversion of the ketone to the exocyclic alkene is achieved using a Wittig reaction.^{[1][2]} While n-butyllithium (n-BuLi) is often used to generate the ylide, Potassium tert-butoxide (KOtBu) is recommended for this specific substrate due to easier handling and fewer lithium salt byproducts, which simplifies workup.

Reaction Scheme

- Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), KOtBu.
- Solvent: Tetrahydrofuran (THF), anhydrous.
- Conditions: 0 °C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).

Detailed Protocol

- Ylide Formation: To a flame-dried 3-neck Round Bottom Flask (RBF) under nitrogen, add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.3 M concentration relative to ketone).
- Base Addition: Cool the suspension to 0 °C. Add KOtBu (1.25 equiv) portion-wise. The mixture will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 minutes at 0 °C.
- Substrate Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 20 minutes.
- Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; the alkene is UV active but faint, the ketone is distinct).
- Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether (Et₂O) or Hexanes (triphenylphosphine oxide precipitates more readily from non-polar solvents). Wash combined organics with brine, dry over MgSO₄, and concentrate.
- Purification: The crude material contains solid Triphenylphosphine oxide (TPPO). Triturate with cold hexanes/pentane and filter off the solids. Purify the filtrate via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Data Summary: Step 1 Optimization

Parameter	Recommended	Alternative	Rationale
Base	KOtBu	n-BuLi	KOtBu is less pyrophoric and generates cleaner crude profiles for this ketone.
Solvent	THF	Et2O	THF provides better solubility for the phosphonium salt.
Stoichiometry	1.2 equiv (Ylide)	1.5 equiv	1.2 equiv is sufficient; excess leads to difficult TPPO removal.

Step 2: Furukawa-Simmons-Smith Cyclopropanation[3]

The classic Simmons-Smith reaction (Zn-Cu couple) is notoriously difficult to initiate and reproduce. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is the superior method for generating the zinc carbenoid species in situ. This method is homogeneous, starts immediately, and provides higher yields.

Reaction Mechanism

The active species is (iodomethyl)zinc iodide (IZnCH₂I) or bis(iodomethyl)zinc. It acts as an electrophilic carbenoid that delivers a methylene group to the alkene in a concerted, stereospecific manner.

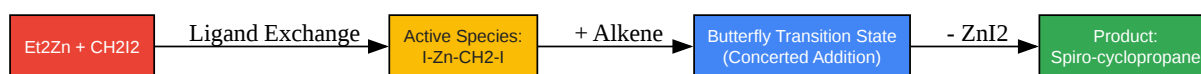


Figure 2: Furukawa-Simmons-Smith Mechanism

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[3][4]

Detailed Protocol

SAFETY WARNING: Diethylzinc is pyrophoric. It ignites spontaneously in air. Handle strictly under inert atmosphere. Diiodomethane is light-sensitive and toxic.

- Setup: Flame-dry a RBF equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
- Solvent & Substrate: Add the N-Boc-4-methylenepiperidine (1.0 equiv) from Step 1 and anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0 °C.
- Reagent Formation:
 - Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise via syringe. Caution: Exothermic.
 - Add Diiodomethane (5.0 equiv) dropwise. The order of addition is critical to form the active carbenoid properly without quenching the zinc reagent.
- Reaction: Allow the mixture to warm to RT and then reflux (approx. 40 °C) for 12–18 hours. The spiro-cyclopropanation of 1,1-disubstituted alkenes can be sluggish compared to allylic alcohols; heat is often required.
- Quench (Critical Step): Cool to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl. Note: Vigorous gas evolution and precipitation of zinc salts will occur.
- Workup: Dilute with DCM. Separate layers. The aqueous layer may be extracted with DCM. Wash combined organics with 10% Na₂S₂O₃ (to remove iodine traces) and then brine. Dry over Na₂SO₄.
- Purification: Flash chromatography on silica gel (5-15% EtOAc in Hexanes).

Data Summary: Step 2 Critical Parameters

Variable	Specification	Impact on Yield
Et ₂ Zn Equivalents	2.0 – 3.0 equiv	Excess required to drive conversion of the sterically hindered exocyclic alkene.
Temperature	Reflux (DCM)	Room temp reactions often stall at 60% conversion.
Quenching	Sat. NH ₄ Cl	Prevents formation of gelatinous zinc hydroxides that trap product.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

- ¹H NMR (400 MHz, CDCl₃):
 - Cyclopropane Ring: The most diagnostic feature is the high-field resonance of the cyclopropane protons. Look for a multiplet or two distinct multiplets (due to ring puckering) in the range of 0.20 – 0.50 ppm.
 - Boc Group: Strong singlet at 1.45 ppm (9H).
 - Piperidine Ring: Methylene protons adjacent to nitrogen typically appear around 3.30 – 3.50 ppm (4H).
- ¹³C NMR:
 - Spiro Quaternary Carbon: A distinctive quaternary signal around 20–25 ppm (depending on solvent).
 - Cyclopropane CH₂: High field signals around 10–15 ppm.
 - Carbonyl (Boc): ~154 ppm.

Safety & Handling

Diethylzinc (Et₂Zn)

- Hazard: Pyrophoric liquid. Reacts violently with water.
- Control: Use only in a fume hood with a functioning inert gas line. Use long needles and gas-tight syringes. Have a bucket of sand or Class D fire extinguisher nearby. Never use water to extinguish a diethylzinc fire.

Diiodomethane (CH₂I₂)

- Hazard: Severe irritant, potential carcinogen.
- Control: Handle in a fume hood. Store in the dark over copper wire to stabilize.

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